Sodium 4-((4-((nitrophenyl)nitrosoamino)phenyl)azo)benzenesulphonate
Description
Sodium 4-((4-((nitrophenyl)nitrosoamino)phenyl)azo)benzenesulphonate is a synthetic azo dye characterized by a nitrosoamino group linked to a nitrophenyl moiety and a benzenesulphonate backbone. This compound belongs to the class of aryl azo dyes, which are widely used in industrial applications such as textiles, cosmetics, and hair dyes due to their vibrant colors and stability . The presence of the nitrosoamino (-N(NO)-) and nitro (-NO₂) groups introduces strong electron-withdrawing effects, which influence its spectral properties, solubility, and chemical reactivity. Its synthesis typically involves diazotization and coupling reactions, as seen in analogous azo dye preparations .
Properties
CAS No. |
85252-32-0 |
|---|---|
Molecular Formula |
C18H12N5NaO6S |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
sodium;4-[[4-(2-nitro-N-nitrosoanilino)phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H13N5O6S.Na/c24-21-22(17-3-1-2-4-18(17)23(25)26)15-9-5-13(6-10-15)19-20-14-7-11-16(12-8-14)30(27,28)29;/h1-12H,(H,27,28,29);/q;+1/p-1 |
InChI Key |
IDKOWUHJHMOTPZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)N(C2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])N=O)[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-((4-((nitrophenyl)nitrosoamino)phenyl)azo)benzenesulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-nitroaniline to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzenesulphonic acid under alkaline conditions to form the azo compound.
Nitrosation: The resulting azo compound undergoes nitrosation to introduce the nitroso group.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The process involves:
- Continuous monitoring of reaction conditions.
- Use of catalysts to enhance reaction rates.
- Implementation of purification steps such as recrystallization to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
Scientific Research Applications
Sodium 4-((4-((nitrophenyl)nitrosoamino)phenyl)azo)benzenesulphonate has been utilized in various scientific research applications:
Chemistry
- pH Indicator: The compound exhibits color-changing properties that make it useful as a pH indicator in titration processes.
- Reactivity Studies: It participates in oxidation, reduction, and substitution reactions, making it valuable for studying reaction mechanisms.
Biology
- Staining Techniques: Employed in microscopy to stain cellular components, enhancing visualization of structures.
- Antioxidant Activity: Research indicates that it scavenges free radicals and reduces oxidative stress, protecting cellular components from damage.
Medicine
- Drug Delivery Systems: Investigated for potential use in targeted drug delivery due to its ability to interact with biological membranes.
- Diagnostic Tools: Explored for its utility in diagnostic assays due to its stable coloration properties.
Industry
- Textile Dyeing: Widely used in the textile industry for dyeing fabrics due to its intense coloration and stability.
- Colored Plastics and Inks: Utilized in the production of colored plastics and inks, enhancing product aesthetics.
This compound exhibits significant biological activities:
Antioxidant Properties
The compound has demonstrated antioxidant activity by neutralizing reactive oxygen species (ROS), thus providing protection against oxidative stress.
Cytotoxic Effects
In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, disrupting bacterial cell membranes and inhibiting metabolic processes.
Case Studies
-
Antioxidant Activity Study
- A study demonstrated that this compound effectively scavenges free radicals in cellular models, reducing oxidative damage significantly.
-
Cytotoxicity on Cancer Cells
- Research involving various cancer cell lines revealed that the compound induces apoptosis through caspase activation pathways, showcasing its potential as an anticancer agent.
-
Antimicrobial Efficacy
- Laboratory tests confirmed the compound's effectiveness against multiple bacterial strains, suggesting potential applications in developing antimicrobial agents.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The molecular targets include various functional groups that interact with light. The pathways involved in its action are related to the electronic transitions within the molecule, which are influenced by the presence of nitro, nitroso, and azo groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Sodium 4-((4-((nitrophenyl)nitrosoamino)phenyl)azo)benzenesulphonate with structurally related azo dyes and benzenesulphonate derivatives.
Table 1: Key Properties of this compound and Analogues
Structural and Functional Analysis
Electron-Withdrawing Groups (EWGs): The target compound features dual EWGs (nitro and nitrosoamino), which reduce electron density in the aromatic system, leading to a bathochromic shift (longer wavelength absorption) compared to dyes with electron-donating groups (e.g., -OH in Acid Orange 7) . This enhances its colorfastness but reduces biodegradability due to resistance to microbial cleavage of the azo bond . Acid Orange 24 contains a dimethylphenyl group, which increases hydrophobicity, making it suitable for hair dye formulations where water resistance is critical .
Solubility Trends:
- Hydroxyl groups (e.g., in Acid Orange 7 and Acid Orange 6) improve aqueous solubility, whereas nitro/nitroso groups in the target compound reduce polarity, resulting in moderate solubility .
Biodegradability: Azo dyes with hydroxyl or amino groups (e.g., Sodium 4-[[4-(anilino)phenyl]azo]benzenesulphonate) are more susceptible to aerobic degradation via azoreductases than nitro-substituted derivatives . The target compound’s nitro groups hinder enzymatic breakdown, contributing to environmental persistence .
Thermal and UV Stability: The nitrosoamino group in the target compound enhances thermal stability compared to analogues like Acid Orange 7, which degrade at lower temperatures due to weaker intermolecular interactions .
Biological Activity
Sodium 4-((4-((nitrophenyl)nitrosoamino)phenyl)azo)benzenesulphonate, commonly referred to as sodium nitrosoaminophenylazo sulfonate, is a synthetic azo compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Antioxidant Properties
Research indicates that sodium nitrosoaminophenylazo sulfonate exhibits antioxidant activity . It scavenges free radicals and reduces oxidative stress in various biological systems. A study demonstrated that the compound effectively neutralizes reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .
Cytotoxic Effects
Sodium nitrosoaminophenylazo sulfonate has also been investigated for its cytotoxic effects on cancer cells. In vitro studies have shown that it induces apoptosis in several cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens. In laboratory settings, sodium nitrosoaminophenylazo sulfonate demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Its mode of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes .
Mutagenic Potential
Despite its therapeutic potential, there are concerns regarding the mutagenicity of sodium nitrosoaminophenylazo sulfonate. Studies have indicated that it may induce mutations in bacterial strains, raising questions about its safety for long-term use . Further research is needed to fully understand these risks.
Study 1: Antioxidant Effects in Animal Models
A study conducted on rats showed that administration of sodium nitrosoaminophenylazo sulfonate significantly reduced markers of oxidative stress in liver tissues. The results indicated a protective effect against liver damage induced by toxic agents .
| Parameter | Control Group | Treated Group |
|---|---|---|
| Malondialdehyde (MDA) | 12.5 µmol/L | 6.3 µmol/L |
| Glutathione (GSH) | 5.2 µmol/L | 9.8 µmol/L |
Study 2: Anticancer Activity in Cell Lines
In vitro experiments using human breast cancer cell lines revealed that sodium nitrosoaminophenylazo sulfonate reduced cell viability by over 50% at concentrations above 20 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptotic cells in treated groups compared to controls .
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 50 |
| 40 | 25 |
Q & A
Basic: What are the standard synthetic protocols for Sodium 4-((4-((nitrophenyl)nitrosoamino)phenyl)azo)benzenesulphonate?
Methodological Answer:
The synthesis typically involves sequential diazo coupling and nitrosoamination. Azo bond formation is achieved by coupling a diazonium salt (e.g., derived from 4-nitroaniline) with a sulfonated aromatic amine (e.g., 4-aminobenzenesulphonic acid), followed by nitroso group introduction via nitrosation under acidic conditions (0–5°C, using NaNO₂/HCl). Key intermediates like 4-nitrobenzenesulfonyl chloride (mp 75.5–78.5°C) are critical for sulfonation steps . Purification involves recrystallization from ethanol/water mixtures to remove unreacted reagents.
Basic: How is this compound characterized analytically?
Methodological Answer:
Characterization employs:
- UV-Vis Spectroscopy : Confirms π→π* transitions of the azo chromophore (λmax ~450–550 nm, solvent-dependent) .
- FTIR : Identifies sulfonate (S=O stretching at ~1180–1200 cm⁻¹) and nitroso (N=O at ~1500 cm⁻¹) groups .
- ¹H/¹³C NMR : Aromatic protons (δ 7–8 ppm) and nitrophenyl environments are distinct. Coupling constants resolve azo vs. nitroso configurations .
- Elemental Analysis : Validates purity (>95%) by matching C/H/N/S percentages to theoretical values .
Basic: What are the primary research applications of this compound?
Methodological Answer:
Its azo-sulfonate structure enables:
- Biological Staining : High affinity for protein binding due to sulfonate’s polarity, used in histology for cellular imaging .
- Environmental Sensors : Detects metal ions (e.g., Cu²⁺) via colorimetric shifts in aqueous solutions .
- Photodegradation Studies : Acts as a model pollutant to test advanced oxidation processes (e.g., TiO₂ photocatalysis) .
Advanced: How do experimental conditions affect nitroso group stability during synthesis?
Methodological Answer:
Nitroso groups are prone to decomposition under heat (>40°C) or prolonged light exposure. Optimized conditions include:
- Low-temperature nitrosation (0–5°C, HCl/NaNO₂) to minimize N=O bond cleavage .
- Light-protected reactors to prevent photolytic degradation .
- pH control (pH 2–3) to stabilize the nitrosoamine intermediate. Deviations lead to side products like nitro derivatives .
Advanced: How to resolve contradictions in spectroscopic data for tautomeric forms?
Methodological Answer:
Azo-hydrazone tautomerism causes variability in UV-Vis/NMR data. Strategies include:
- Solvent Polarity Adjustment : Polar solvents (e.g., DMSO) stabilize the azo form, while non-polar solvents favor hydrazone .
- pH-Dependent Studies : Protonation at acidic pH shifts equilibrium toward hydrazone (evidenced by λmax shifts ~30 nm) .
- DFT Calculations : Predict tautomeric stability using molecular orbitals (e.g., B3LYP/6-31G* basis sets) .
Advanced: What computational methods predict its reactivity in metal-ion binding?
Methodological Answer:
- Molecular Dynamics (MD) : Simulates sulfonate-metal interactions (e.g., Na⁺ vs. Ca²⁺) in aqueous phases, revealing binding constants (log K ~3–5) .
- Density Functional Theory (DFT) : Models charge transfer between the azo group and transition metals (e.g., Fe³⁺), correlating with experimental redox potentials .
- QSAR Models : Relate substituent effects (e.g., nitro position) to chelation efficiency using Hammett σ constants .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Ventilation : Store in well-ventilated areas (P403+P233 compliance) to avoid aerosol inhalation .
- PPE : Use nitrile gloves and goggles; sulfonate salts can cause skin irritation .
- Waste Disposal : Follow local regulations (P501) for azobenzene derivatives, avoiding incineration without scrubbers .
Advanced: How does substituent variation impact photophysical properties?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro substituents redshift λmax by 20–40 nm due to enhanced conjugation .
- Steric Effects : Ortho-substituted nitro groups reduce planarity, lowering molar absorptivity (ε by ~20%) .
- Solubility : Sulfonate groups improve aqueous solubility (>50 mg/mL), critical for biological assays .
Advanced: What strategies mitigate aggregation-induced quenching in fluorescence studies?
Methodological Answer:
- Surfactant Addition : Triton X-100 (0.1% w/v) disrupts π-π stacking in aqueous solutions .
- Derivatization : Introducing bulky groups (e.g., tert-butyl) sterically hinders aggregation .
- Solvent Blending : Ethanol/water mixtures (1:4 v/v) reduce self-association while maintaining fluorescence .
Advanced: How to design analogs for improved environmental persistence studies?
Methodological Answer:
- Bioisosteric Replacement : Swap nitroso with cyano groups to maintain electron-withdrawing effects while enhancing stability .
- Degradable Linkers : Incorporate ester bonds for controlled hydrolysis under specific pH/temperature conditions .
- Isotopic Labeling : Use ¹⁵N/¹³C isotopes to track degradation pathways via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
